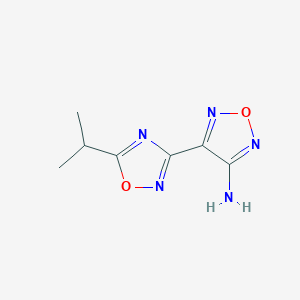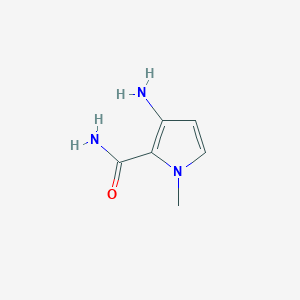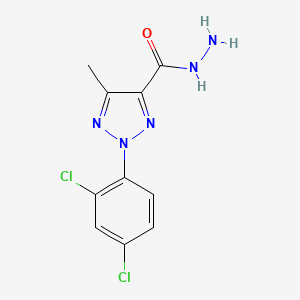![molecular formula C13H17ClN2O2 B11785915 (1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)
(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-Benzyl6-amino-3-azabicyclo[310]hexane-3-carboxylatehydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride typically involves the use of cyclopropyl-fused pyrrolidine-based intermediates. One common method includes the reduction of an acid precursor using ammonium formate, nicotinamide adenine dinucleotide, dithiothreitol, and a partially purified enzyme concentrate. This is followed by the protection of the resulting amine with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of photochemistry and modular approaches, such as [2 + 2] cycloaddition, has been explored to access new building blocks for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a promising target for the development of therapeutics for neurological disorders, including Alzheimer’s disease . The activation of α7 nAChR leads to the modulation of neurotransmitter release and neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride: Shares a similar bicyclic structure and is also investigated for its therapeutic potential.
Cyclopropyl-fused pyrrolidines: Used as intermediates in the synthesis of various bioactive compounds.
Uniqueness
(1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride is unique due to its specific agonistic activity on the α7 nAChR, making it a valuable compound for the development of targeted therapies for neurological disorders.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
benzyl (1S,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H/t10-,11-;/m1./s1 |
InChI Key |
GZAXSRIURFIYAO-NDXYWBNTSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C2N)CN1C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)



![7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785857.png)

![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11785866.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile](/img/structure/B11785868.png)
![Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate](/img/structure/B11785876.png)
![4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine](/img/structure/B11785880.png)

![4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11785895.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)
